N-(1-Napthalenecarbonyl)-Gly-boroPro
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Overview
Description
Compound 9, identified by the PubMed ID 20718420, is a synthetic organic compound that acts as a selective inhibitor of the prolyl serine peptidase fibroblast activation protein (FAP) . FAP inhibitors were initially developed as potential anti-tumor agents, although they did not show significant clinical efficacy in cancer patients .
Preparation Methods
The synthetic route for Compound 9 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Compound 9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 9 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of fibroblast activation protein and its effects on various biochemical pathways.
Biology: It is used to investigate the role of fibroblast activation protein in cellular processes and its potential as a therapeutic target.
Medicine: Although it did not show significant clinical efficacy as an anti-tumor agent, it is still studied for its potential in other therapeutic areas.
Industry: It may be used in the development of new drugs or as a reference compound in pharmaceutical research.
Mechanism of Action
Compound 9 exerts its effects by selectively inhibiting the prolyl serine peptidase fibroblast activation protein. This inhibition disrupts the normal function of fibroblast activation protein, which is involved in various cellular processes, including tissue remodeling and tumor growth. The molecular targets and pathways involved in this mechanism include the inhibition of fibroblast activation protein activity and the subsequent effects on downstream signaling pathways .
Comparison with Similar Compounds
Compound 9 is unique in its selective inhibition of fibroblast activation protein. Similar compounds include other FAP inhibitors, such as:
ARI-3099: Another FAP inhibitor with a similar mechanism of action.
Other FAP inhibitors: Various other compounds that inhibit fibroblast activation protein, each with unique structural features and varying degrees of efficacy.
Compound 9 stands out due to its specific selectivity and the detailed studies conducted on its biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H19BN2O4 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
[(2R)-1-[2-(naphthalene-1-carbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C17H19BN2O4/c21-16(20-10-4-9-15(20)18(23)24)11-19-17(22)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15,23-24H,4,9-11H2,(H,19,22)/t15-/m0/s1 |
InChI Key |
QVGIJGPVKMNEPA-HNNXBMFYSA-N |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=CC=CC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
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